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Compound of Interest

Compound Name: 2-Aminoethyl benzenesulfonate

CAS No.: 771582-62-8

Cat. No.: B1504176

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-

Aminoethyl)benzenesulfonamide, a key intermediate in the synthesis of several sulfonylurea

hypoglycemic agents.[1] The structural elucidation of this compound is paramount for ensuring

the quality and efficacy of the final pharmaceutical products. This document will delve into the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 4-(2-

Aminoethyl)benzenesulfonamide, offering insights into the experimental methodologies and the

interpretation of the spectral features. This guide is intended for researchers, scientists, and

professionals in the field of drug development and quality control.

Molecular Structure and Key Features
4-(2-Aminoethyl)benzenesulfonamide (CAS No: 35303-76-5) possesses a molecular formula of

C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol .[2] The molecule is characterized by a

para-substituted benzene ring, an ethylamine side chain, and a sulfonamide functional group.

These structural features give rise to a unique spectroscopic fingerprint, which will be explored

in detail in the following sections.
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Figure 1: Chemical structure of 4-(2-Aminoethyl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical

environment of the nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(2-Aminoethyl)benzenesulfonamide provides distinct signals

corresponding to the aromatic and aliphatic protons.

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum of an aromatic amine like 4-(2-

Aminoethyl)benzenesulfonamide would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The use of DMSO-d₆ is

advantageous for its ability to dissolve a wide range of organic compounds and for its

characteristic solvent peak which does not interfere with the signals of interest.

Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR

spectrometer.

Data Acquisition: Key parameters include a 30-degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to

achieve a good signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected. The chemical shifts are referenced to the residual solvent peak

(DMSO-d₆ at 2.50 ppm).

Data Interpretation:

The ¹H NMR spectrum of 4-(2-Aminoethyl)benzenesulfonamide in DMSO-d₆ exhibits the

following characteristic signals:
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.74 Doublet 2H

Aromatic protons

ortho to the

sulfonamide group

~7.39 Doublet 2H

Aromatic protons

meta to the

sulfonamide group

~2.77 Triplet 2H
-CH₂- attached to the

aromatic ring

~2.70 Triplet 2H
-CH₂- attached to the

amino group

Exchangeable Broad Singlet 2H -SO₂NH₂ protons

Exchangeable Broad Singlet 2H -CH₂NH₂ protons

Table 1: ¹H NMR data for 4-(2-Aminoethyl)benzenesulfonamide.

The downfield chemical shifts of the aromatic protons are attributed to the electron-withdrawing

effect of the sulfonamide group. The protons ortho to the sulfonamide group are more

deshielded and thus resonate at a lower field compared to the meta protons. The aliphatic

protons of the ethylamine side chain appear as two distinct triplets due to coupling with each

other. The protons of the primary amine and sulfonamide groups are typically observed as

broad singlets and their chemical shifts can be variable depending on the concentration and

temperature.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Experimental Protocol:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:
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Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the

spectrum to single lines for each unique carbon atom.

Acquisition Parameters: A larger number of scans (typically several hundred to thousands) is

required due to the lower natural abundance of the ¹³C isotope. A wider spectral width is also

used.

Referencing: The chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52

ppm).

Data Interpretation:

The ¹³C NMR spectrum of 4-(2-Aminoethyl)benzenesulfonamide is expected to show six

distinct signals corresponding to the eight carbon atoms in the molecule, due to the symmetry

of the para-substituted benzene ring.

Chemical Shift (ppm) Assignment

~145.0
Aromatic Carbon attached to the sulfonamide

group

~140.0
Aromatic Carbon attached to the ethylamine

group

~129.5
Aromatic CH carbons meta to the sulfonamide

group

~126.0
Aromatic CH carbons ortho to the sulfonamide

group

~42.0 -CH₂- attached to the amino group

~38.0 -CH₂- attached to the aromatic ring

Table 2: Predicted ¹³C NMR data for 4-(2-Aminoethyl)benzenesulfonamide.

The chemical shifts of the aromatic carbons are influenced by the nature of the substituents.

The carbon attached to the electron-withdrawing sulfonamide group is expected to be the most

downfield, while the aliphatic carbons of the ethylamine side chain resonate at higher fields.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol:

For a solid sample like 4-(2-Aminoethyl)benzenesulfonamide, the Attenuated Total Reflectance

(ATR) or Potassium Bromide (KBr) pellet method can be used.

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and

pressure is applied to ensure good contact. The spectrum is then recorded. This method is

quick and requires minimal sample preparation.

KBr Pellet: A few milligrams of the sample are ground with anhydrous KBr powder and

pressed into a thin, transparent pellet. The pellet is then placed in the IR beam path for

analysis.

Data Interpretation:

The IR spectrum of 4-(2-Aminoethyl)benzenesulfonamide will display characteristic absorption

bands for the amine, sulfonamide, and aromatic functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 N-H stretching
Primary amine (-NH₂) and

Sulfonamide (-SO₂NH₂)

3100-3000 C-H stretching Aromatic C-H

2950-2850 C-H stretching Aliphatic C-H

~1600 N-H bending Primary amine (-NH₂)

~1500, ~1450 C=C stretching Aromatic ring

~1330, ~1150
S=O stretching (asymmetric

and symmetric)
Sulfonamide (-SO₂NH₂)

~830 C-H out-of-plane bending para-disubstituted benzene
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Table 3: Characteristic IR absorption bands for 4-(2-Aminoethyl)benzenesulfonamide.

The presence of two N-H stretching bands in the 3400-3200 cm⁻¹ region is characteristic of a

primary amine. The strong absorptions around 1330 cm⁻¹ and 1150 cm⁻¹ are indicative of the

asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group,

respectively. The band around 830 cm⁻¹ confirms the para-substitution pattern of the benzene

ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Experimental Protocol:

Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like 4-

(2-Aminoethyl)benzenesulfonamide.

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as

methanol or acetonitrile/water.

Infusion: The sample solution is introduced into the mass spectrometer via direct infusion

using a syringe pump.

Ionization: ESI in the positive ion mode is typically used, which will generate the protonated

molecule [M+H]⁺.

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g.,

quadrupole or time-of-flight).

Tandem MS (MS/MS): To study the fragmentation, the [M+H]⁺ ion can be selected and

subjected to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation:

The ESI mass spectrum of 4-(2-Aminoethyl)benzenesulfonamide will show a prominent peak

for the protonated molecule [M+H]⁺ at an m/z of 201.07.
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The fragmentation of aromatic sulfonamides can proceed through several pathways. A

common fragmentation involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.

Another characteristic fragmentation is the cleavage of the C-C bond of the ethylamine side

chain.

[M+H]⁺
m/z = 201

Loss of NH₃

[M+H-NH₃]⁺
m/z = 184

Loss of SO₂

[M+H-SO₂]⁺
m/z = 137

Benzylic Cleavage
[C₇H₈NSO₂]⁺

m/z = 170

[CH₂NH₂]⁺
m/z = 30

Click to download full resolution via product page

Figure 2: Proposed key fragmentation pathways for 4-(2-Aminoethyl)benzenesulfonamide.

Key Fragmentation Peaks:

m/z Proposed Fragment

201 [M+H]⁺

184 [M+H - NH₃]⁺

170 [M+H - CH₂NH₂]⁺ (Benzylic cleavage)

137 [M+H - SO₂]⁺

91
[C₇H₇]⁺ (Tropylium ion, from further

fragmentation)

30 [CH₂NH₂]⁺
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Table 4: Expected key fragment ions in the ESI-MS/MS spectrum of 4-(2-

Aminoethyl)benzenesulfonamide.

The observation of these fragment ions provides strong evidence for the proposed structure of

4-(2-Aminoethyl)benzenesulfonamide. The base peak in the mass spectrum is often the

fragment at m/z 30, corresponding to the stable [CH₂NH₂]⁺ ion.

Conclusion
The comprehensive analysis of the NMR, IR, and MS data provides a self-validating system for

the structural confirmation of 4-(2-Aminoethyl)benzenesulfonamide. The ¹H and ¹³C NMR

spectra clearly define the carbon-hydrogen framework, the IR spectrum confirms the presence

of the key functional groups, and the mass spectrum provides the molecular weight and

characteristic fragmentation patterns. This detailed spectroscopic guide serves as a valuable

resource for scientists and researchers involved in the synthesis, characterization, and quality

control of this important pharmaceutical intermediate.

References
Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

PubChem. 4-(2-Aminoethyl)benzenesulfonamide. [Link]

SpectraBase. 4-(2-Aminoethyl)benzenesulfonamide. [Link]

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass

spectrometry: elimination of SO(2) via rearrangement. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google
Patents [patents.google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/169682
https://spectrabase.com/spectrum/6qAheQW8k6k
https://pubmed.ncbi.nlm.nih.gov/18442157/
https://www.benchchem.com/product/b1504176?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN106336366A/en
https://patents.google.com/patent/CN106336366A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Characterization of 4-(2-
Aminoethyl)benzenesulfonamide: An In-depth Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1504176/docs#spectroscopic-
characterization-of-4-2-aminoethyl-benzenesulfonamide-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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